3-Chloro-4-fluoroaniline

Catalog No.
S606767
CAS No.
367-21-5
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoroaniline

CAS Number

367-21-5

Product Name

3-Chloro-4-fluoroaniline

IUPAC Name

3-chloro-4-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2

InChI Key

YSEMCVGMNUUNRK-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Chloro-4-fluorobenzenamine; 4-Fluoro-3-chloroaniline; 3-Chloro-4-fluoroaniline; NSC 10290; m-Chloro-p-fluoroaniline

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F

The exact mass of the compound 3-Chloro-4-fluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10290. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-4-fluoroaniline is a highly specialized, di-halogenated aromatic amine primarily utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the EGFR inhibitor Gefitinib, as well as advanced agrochemicals and specialty dyes. Featuring a predicted pKa of approximately 3.60, the compound presents a finely tuned nucleophilicity that facilitates selective coupling reactions, such as SNAr and urea formations . Unlike mono-halogenated anilines, the specific combination of a meta-chlorine and a para-fluorine provides a unique dual advantage: the fluorine atom blocks para-position metabolic oxidation (CYP450), while the chlorine atom contributes essential lipophilicity and steric bulk [1]. For industrial procurement, it is typically supplied at >99.5% purity, offering a stable, process-ready intermediate that eliminates the need for complex, high-pressure in-house nitro-reduction workflows.

Attempting to substitute 3-chloro-4-fluoroaniline with closely related analogs, such as 3,4-dichloroaniline or 3,4-difluoroaniline, fundamentally alters both process chemistry and end-product efficacy. In pharmaceutical synthesis, replacing the para-fluorine with a chlorine increases the atomic radius and alters the dipole moment, which can severely disrupt target kinase binding affinities and increase susceptibility to metabolic degradation [1]. Furthermore, from a manufacturability standpoint, the distinct electronegativity of the fluorine atom modulates the amine's nucleophilicity; substituting it with 3,4-dichloroaniline has been shown to reduce coupling yields in isocyanate reactions by up to 16% due to differing electronic deactivation of the aromatic ring [2]. Consequently, for validated API pathways like Gefitinib, substitution is not only regulatory non-compliant but also chemically detrimental to downstream yield and purity.

Enhanced Coupling Efficiency in Diarylurea Synthesis

In the synthesis of non-cytotoxic diarylurea antibacterial analogs, the electronic properties of the aniline precursor significantly impact the reaction efficiency with isocyanates. A direct comparative study demonstrated that reacting 3-chloro-4-fluoroaniline with o-tolyl isocyanate produced the corresponding urea in a 92% yield. In contrast, the identical reaction utilizing 3,4-dichloroaniline as the precursor resulted in a substantially lower yield of 76% [1]. The strong inductive electron-withdrawing effect of the fluorine, balanced by its resonance donation, maintains sufficient amine nucleophilicity compared to the purely deactivating di-chloro analog.

Evidence DimensionReaction yield in diarylurea formation
Target Compound Data92% yield
Comparator Or Baseline76% yield (3,4-dichloroaniline)
Quantified Difference16% absolute increase in product yield
ConditionsReaction with o-tolyl isocyanate to form 1-(3-chloro-4-fluorophenyl)-3-(2-methylphenyl)urea vs 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)urea.

Higher coupling efficiency directly translates to lower raw material waste, reduced purification bottlenecks, and higher throughput in the scale-up of urea-based active pharmaceutical ingredients.

High-Purity Precursor Suitability via Controlled Hydrogenation

The commercial viability of halogenated anilines depends heavily on the absence of dehalogenated impurities, which are notoriously difficult to separate. The industrial preparation of 3-chloro-4-fluoroaniline via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a 1% Pt/C catalyst achieves a conversion yield of >94% and a final product purity exceeding 99.5% [1]. This high selectivity avoids the reductive dehalogenation side reactions that frequently plague the reduction of heavily chlorinated analogs like 3,4-dichloronitrobenzene. Procuring the high-purity aniline directly bypasses the need for stringent, capital-intensive catalytic control in-house.

Evidence DimensionIndustrial reduction yield and product purity
Target Compound Data>94% yield and >99.5% purity
Comparator Or BaselineGeneric di-halogenated nitrobenzene reduction (prone to 1-5% dehalogenation impurities)
Quantified DifferenceGuaranteed >99.5% purity without in-house high-pressure hydrogenation risks
ConditionsCatalytic hydrogenation using 1% Pt/C at 50-100 °C and 0.1-5 MPa hydrogen pressure.

Procuring pre-reduced, >99.5% pure 3-chloro-4-fluoroaniline eliminates the risk of batch failure due to dehalogenated impurities, ensuring reproducible downstream API synthesis.

Convergent Synthesis Optimization for Gefitinib API

In the commercial-scale synthesis of the EGFR inhibitor Gefitinib, 3-chloro-4-fluoroaniline is the irreplaceable terminal amine. Advanced convergent synthesis routes react 3-chloro-4-fluoroaniline directly with N'-[2-cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine. This optimized process yields the crude Gefitinib API at 70% overall yield (from the nitro precursor) with an HPLC purity of >99.5%[1]. Utilizing this specific halogenated aniline in a convergent formamidine coupling strategy eliminates the need for unstable 4-chloroquinazoline intermediates, significantly streamlining the procurement and manufacturing supply chain compared to older linear synthesis routes.

Evidence DimensionOverall yield and purity in convergent API synthesis
Target Compound Data70% yield and >99.5% HPLC purity
Comparator Or BaselineTraditional linear synthesis using unstable 4-chloroquinazoline intermediates
Quantified DifferenceElimination of unstable intermediates while maintaining >99.5% API purity
ConditionsHeating with formamidine derivative in acetic acid at 130 °C.

For generic API manufacturers, utilizing 3-chloro-4-fluoroaniline in a convergent route reduces step count and avoids unstable intermediates, driving down the cost of goods sold (COGS).

Gefitinib and Tyrosine Kinase Inhibitor (TKI) Manufacturing

As the exact structural moiety required for Gefitinib, 3-chloro-4-fluoroaniline is indispensable for API manufacturers. Its specific halogenation pattern ensures the correct steric fit and metabolic resistance in the EGFR ATP-binding pocket, making it the only viable precursor for this class of generic oncology drugs [1].

Synthesis of Antimicrobial Diarylureas

Due to its superior nucleophilic coupling efficiency compared to 3,4-dichloroaniline, this compound is highly recommended as a building block for novel non-cytotoxic diarylurea antibacterials. It provides higher yields (up to 92%) in isocyanate addition reactions, streamlining library synthesis and scale-up[2].

Development of Advanced Agrochemicals

In the formulation of next-generation herbicides and fungicides, the incorporation of the 3-chloro-4-fluoroaniline motif provides a favorable lipophilicity profile while blocking rapid environmental or metabolic degradation at the para position, offering a performance upgrade over traditional 3,4-dichloroaniline-based phenylureas[3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.0094550 Da

Monoisotopic Mass

145.0094550 Da

Boiling Point

227.5 °C

Heavy Atom Count

9

LogP

2.06 (LogP)

Appearance

White to Light Brown Crystals

Melting Point

42-44°C

UNII

7L63CC70UQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (55.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (44.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (60.76%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (37.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (55.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (60.76%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

367-21-5

Wikipedia

3-chloro-4-fluoroaniline

General Manufacturing Information

Benzenamine, 3-chloro-4-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

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